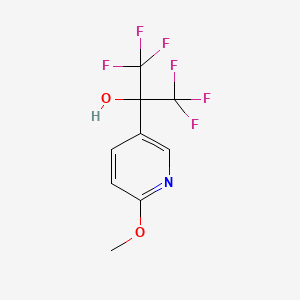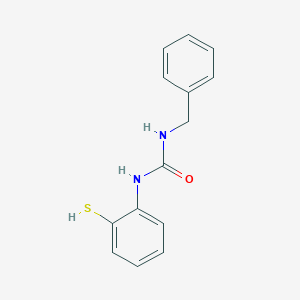
5-Bromo-4-(2,4,6-trifluorophenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD33022743” is a metformin-based carbon dotThese carbon dots are derived from metformin, a widely used antidiabetic drug, and exhibit strong photoluminescence, making them useful in bioimaging and sensing applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Metformin-based carbon dots are typically synthesized through a hydrothermal method. In this process, metformin is dissolved in water and subjected to high temperatures and pressures in a sealed autoclave. The reaction conditions, such as temperature (usually around 180-200°C) and reaction time (typically 6-12 hours), are crucial for controlling the size and photoluminescent properties of the carbon dots .
Industrial Production Methods
While the hydrothermal method is commonly used in laboratory settings, scaling up the production of metformin-based carbon dots for industrial applications requires optimization of reaction conditions and the development of continuous flow reactors. These reactors allow for better control over reaction parameters and can produce larger quantities of carbon dots with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Metformin-based carbon dots undergo various chemical reactions, including:
Oxidation: The carbon dots can be oxidized to introduce functional groups such as carboxyl and hydroxyl groups on their surface.
Reduction: Reduction reactions can be used to modify the surface properties of the carbon dots, enhancing their stability and biocompatibility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to preserve the structural integrity of the carbon dots .
Major Products Formed
The major products formed from these reactions include functionalized carbon dots with enhanced photoluminescent properties and improved biocompatibility. These functionalized carbon dots can be further used in various applications, such as bioimaging, drug delivery, and environmental sensing .
Aplicaciones Científicas De Investigación
Metformin-based carbon dots have a wide range of scientific research applications:
Chemistry: They are used as catalysts in various chemical reactions due to their high surface area and unique electronic properties.
Biology: In biological research, these carbon dots are employed as fluorescent probes for bioimaging and biosensing, enabling the detection of biomolecules and cellular structures with high sensitivity and specificity.
Mecanismo De Acción
The mechanism by which metformin-based carbon dots exert their effects involves several molecular targets and pathways:
Photoluminescence: The strong photoluminescence of these carbon dots is due to the presence of surface defects and functional groups that emit light when excited by specific wavelengths.
Reactive Oxygen Species Generation: In cancer therapy, the carbon dots generate reactive oxygen species, leading to oxidative stress and subsequent DNA damage in cancer cells.
Chelation of Metal Ions: The carbon dots can chelate metal ions, such as copper, reducing their availability and disrupting cellular processes that rely on these ions.
Comparación Con Compuestos Similares
Metformin-based carbon dots are unique compared to other carbon-based nanomaterials due to their origin from metformin and their specific functional properties. Similar compounds include:
Graphene Quantum Dots: These are another type of carbon-based nanomaterial with strong photoluminescence, but they differ in their structural properties and synthesis methods.
Carbon Nanotubes: While carbon nanotubes have high surface area and conductivity, they lack the photoluminescent properties of metformin-based carbon dots.
Metformin-based carbon dots stand out due to their ease of synthesis, strong photoluminescence, and potential for functionalization, making them highly versatile for various applications.
Propiedades
Fórmula molecular |
C10H4BrF3N2O |
|---|---|
Peso molecular |
305.05 g/mol |
Nombre IUPAC |
5-bromo-4-(2,4,6-trifluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3N2O/c11-10-9(15-7(3-17)16-10)8-5(13)1-4(12)2-6(8)14/h1-3H,(H,15,16) |
Clave InChI |
QJBHAABZNYYOHE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C2=C(NC(=N2)C=O)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
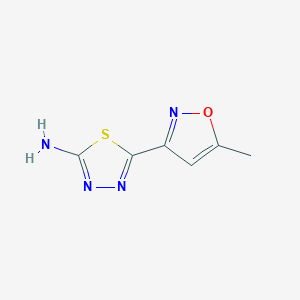
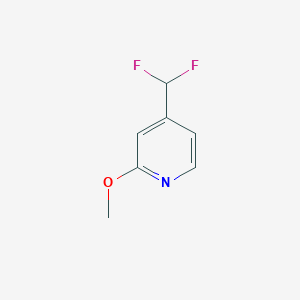

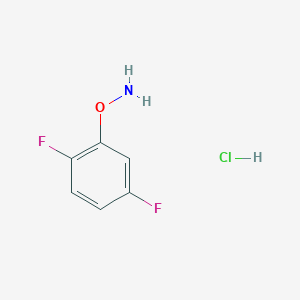
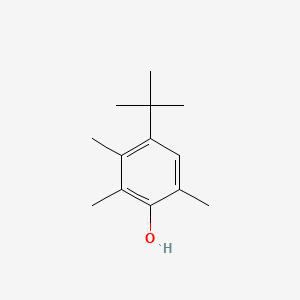
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
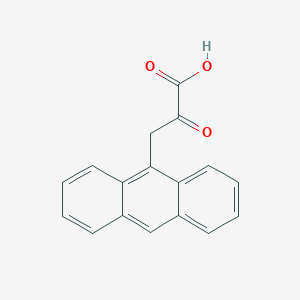
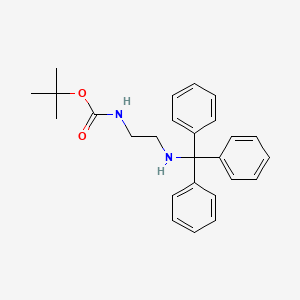

![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
